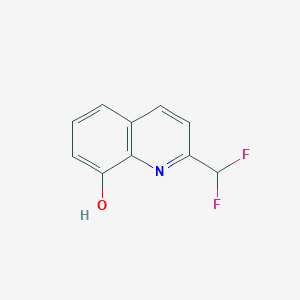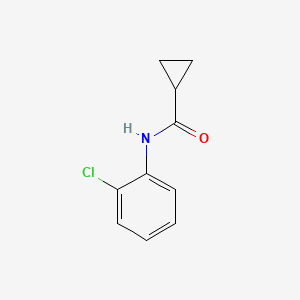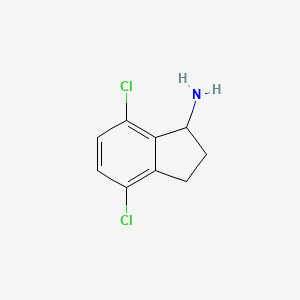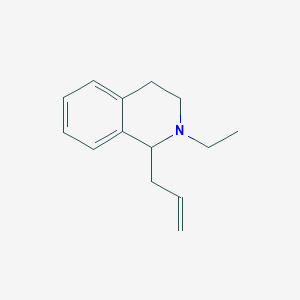
6-Chloro-3-hydroxy-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-hydroxy-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is characterized by a chromen-4-one backbone with a chlorine atom at the 6th position and a hydroxyl group at the 3rd position. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-hydroxy-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromone structure .
Industrial Production Methods: Industrial production of 6-Chloro-3-hydroxy-4H-chromen-4-one may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The chromone ring can be reduced to form chromanones.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3-hydroxy-4H-chromen-4-one derivatives.
Reduction: Formation of chromanone derivatives.
Substitution: Formation of various substituted chromones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis in cancer cells or reduced inflammation .
Comparison with Similar Compounds
3-Hydroxy-4H-chromen-4-one: Lacks the chlorine atom at the 6th position.
6-Chloro-2-phenyl-4H-chromen-4-one: Contains a phenyl group at the 2nd position instead of a hydroxyl group at the 3rd position.
Uniqueness: 6-Chloro-3-hydroxy-4H-chromen-4-one is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets that are not possible with other chromone derivatives .
Properties
CAS No. |
73484-71-6 |
|---|---|
Molecular Formula |
C9H5ClO3 |
Molecular Weight |
196.58 g/mol |
IUPAC Name |
6-chloro-3-hydroxychromen-4-one |
InChI |
InChI=1S/C9H5ClO3/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4,11H |
InChI Key |
LKCDDCDYSYTJSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11900875.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B11900893.png)
![Cyclohexanol, 1-[1-(trimethylsilyl)ethenyl]-](/img/structure/B11900906.png)

![Furo[3,4-b]quinoline-1,3-dione](/img/structure/B11900919.png)

![1,2-Dihydrocyclobuta[b]quinoline-8-carboxylic acid](/img/structure/B11900926.png)


![2',6-Dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B11900935.png)



